2-amino-2-(2-fluorophenyl)propanoic Acid

Description

Properties

CAS No. |

6311-70-2 |

|---|---|

Molecular Formula |

C9H10FNO2 |

Molecular Weight |

183.18 g/mol |

IUPAC Name |

2-amino-2-(2-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) |

InChI Key |

IZYUJJJMQDWOSS-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1F)(C(=O)O)N |

Canonical SMILES |

CC(C1=CC=CC=C1F)(C(=O)O)N |

Other CAS No. |

6311-70-2 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Enantioselective Synthesis of 2-Amino-2-(2-fluorophenyl)propanoic Acid

[1]

Executive Summary

The synthesis of

This guide details two distinct, field-proven protocols for the enantioselective construction of this quaternary stereocenter:

-

The Auxiliary Route (Ellman’s Sulfinimine): Recommended for discovery chemistry and gram-scale synthesis due to its high predictability and robust diastereocontrol.[1]

-

The Catalytic Route (Shibasaki Gd-Catalyst): Recommended for process scalability, offering superior atom economy without stoichiometric chiral auxiliaries.[1]

Retrosynthetic Analysis

The construction of the quaternary center relies on the nucleophilic addition of a cyanide equivalent to a chiral ketimine intermediate derived from 2'-fluoroacetophenone.[1]

Figure 1: Retrosynthetic disconnection showing the Strecker strategy.

Protocol A: Diastereoselective Strecker Synthesis (Ellman’s Auxiliary)

Best for: High Enantiomeric Excess (ee), Discovery Scale (1g – 50g).

This method utilizes (S)-tert-butanesulfinamide as a chiral ammonia equivalent.[1] The bulky tert-butyl group and the sulfinyl stereocenter direct the addition of cyanide to the Re-face or Si-face of the ketimine with high fidelity.[1]

Reaction Scheme & Mechanism

The pathway involves the condensation of 2'-fluoroacetophenone with (S)-tert-butanesulfinamide, followed by a diastereoselective Strecker reaction using trimethylsilyl cyanide (TMSCN).[1]

Step-by-Step Methodology

Step 1: Formation of the (S)-N-Sulfinyl Ketimine

Reagents: 2'-Fluoroacetophenone (1.0 equiv), (S)-(-)-tert-Butanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv), THF (anhydrous).[1]

-

Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 2'-fluoroacetophenone in anhydrous THF (0.5 M).

-

Addition: Add (S)-tert-butanesulfinamide followed by Ti(OEt)₄. The titanium Lewis acid acts as both a dehydrating agent and an activator for the ketone.

-

Reflux: Heat the mixture to reflux (approx. 65-70 °C) for 16–24 hours. Monitor conversion by TLC or LCMS (Target mass = M+H of ketimine).

-

Workup: Cool to room temperature. Pour into a mixture of brine and ethyl acetate while stirring vigorously. The titanium salts will precipitate as a white/yellow solid. Filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

-

Checkpoint: The ortho-fluoro group may slow condensation compared to unsubstituted acetophenone; ensure full conversion before proceeding.[1]

-

Step 2: Diastereoselective Strecker Reaction

Reagents: Sulfinyl ketimine (from Step 1), TMSCN (1.5 equiv), Scandium(III) triflate (Sc(OTf)₃) or Gd(OiPr)₃ (0.1–0.2 equiv), THF or CH₂Cl₂, -78 °C.

-

Activation: Dissolve the ketimine in anhydrous THF/CH₂Cl₂ (0.2 M) and cool to -78 °C.

-

Catalyst Addition: Add the Lewis acid catalyst (Sc(OTf)₃ is preferred for sterically hindered ketimines).

-

Cyanation: Dropwise add TMSCN. Maintain temperature at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Quench: Quench with saturated NaHCO₃. Extract with EtOAc.

-

Analysis: The product is a sulfinyl aminonitrile. Determine the Diastereomeric Ratio (dr) via ¹H NMR or chiral HPLC. Expect dr > 95:5.[2]

Step 3: Hydrolysis to Amino Acid

Reagents: 6M HCl, Reflux.

-

Cleavage: Dissolve the aminonitrile in 6M HCl.

-

Hydrolysis: Heat to reflux for 12–18 hours. This step simultaneously cleaves the sulfinyl group, hydrolyzes the nitrile to the carboxylic acid, and removes the silyl group.

-

Isolation: Concentrate to dryness. The product is obtained as the hydrochloride salt.

-

Free Base (Optional): Treat with propylene oxide in ethanol or use ion-exchange resin (Dowex 50W) to isolate the zwitterionic amino acid.[1]

Protocol B: Catalytic Enantioselective Strecker (Shibasaki System)

Best for: Process Chemistry, Atom Economy, Scale-up.[1]

This method avoids stoichiometric chiral auxiliaries by using a Gadolinium-based chiral catalyst that activates the ketimine for cyanide addition.[1]

Catalyst System

Catalyst: Gd(OiPr)₃ / D-Glucose-derived ligand (e.g., ligand 3 in Shibasaki's nomenclature).[1][3]

Substrate:

Figure 2: Simplified catalytic cycle for the Gd-catalyzed Strecker reaction.[1]

Step-by-Step Methodology

-

Catalyst Preparation: Mix Gd(OiPr)₃ and the chiral ligand (1:2 ratio) in THF at 45 °C for 30 minutes, then remove solvent to generate the active precatalyst.

-

Reaction: Add the

-phosphinoyl ketimine (1.0 equiv) and propionitrile (solvent). Cool to -40 °C.[1][4] -

Additives: Add TMSCN (1.5 equiv) and 2,6-dimethylphenol (1.0 equiv). The phenol acts as a proton source to facilitate turnover.

-

Duration: Stir at -40 °C for 24–48 hours.

-

Deprotection: The resulting

-phosphinoyl aminonitrile is hydrolyzed using acidic methanol (HCl/MeOH) to yield the target amino acid methyl ester or acid.[1]

Critical Process Parameters & Troubleshooting

| Parameter | Impact | Optimization Strategy |

| Moisture Content | High moisture deactivates Lewis Acid catalysts (Ti, Gd, Sc).[1] | Use freshly distilled solvents and flame-dried glassware.[1] Perform Ti(OEt)₄ condensation under strict N₂ atmosphere. |

| Ortho-Fluoro Sterics | Reduces reaction rate of ketimine formation and cyanation.[1] | Increase reaction time for condensation (up to 48h). Use higher boiling solvents (Toluene) if THF reflux is insufficient. |

| Temperature Control | Critical for stereoselectivity in Step 2. | Maintain -78 °C (Method A) or -40 °C (Method B) strictly. Warming too fast degrades dr/ee. |

| Cyanide Safety | TMSCN is volatile and hydrolyzes to HCN. | Perform all operations in a well-ventilated fume hood. Keep a bleach bath (hypochlorite) ready to neutralize waste. |

Analytical Characterization

Expected NMR Signature

The ortho-fluorine atom provides a distinct handle for characterization.[1]

-

¹⁹F NMR: Single signal around -110 to -120 ppm (multiplet due to H-F coupling).[1]

-

¹H NMR (D₂O/DCl):

-

Methyl group: Singlet (approx. 1.8 – 2.0 ppm).

-

Aromatic region: 4 protons. The proton at the C3 position (adjacent to F) will show complex splitting (ddd).

-

Chiral HPLC Method

References

-

Ellman's Sulfinimine Chemistry

- Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines and Amino Acids using tert-Butanesulfinamide. Accounts of Chemical Research.

-

Catalytic Asymmetric Strecker (Gd-Catalyst)

-

Thiourea Catalysis (Alternative Route)

-

General Review of Alpha-Methyl Amino Acid Synthesis

Sources

- 1. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 2. Enantioselective synthesis of alpha-fluorinated beta2-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic enantioselective Strecker reaction of ketoimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones [organic-chemistry.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. organicreactions.org [organicreactions.org]

physicochemical properties of 2-amino-2-(2-fluorophenyl)propanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-2-(2-fluorophenyl)propanoic Acid

Introduction

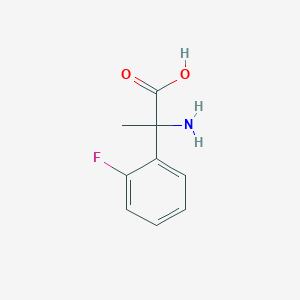

2-amino-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic, α,α-disubstituted amino acid. As a derivative of phenylglycine, it incorporates a fluorine atom at the ortho position of the phenyl ring and a methyl group at the alpha-carbon. This unique substitution pattern distinguishes it from naturally occurring amino acids and imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can modulate metabolic stability, binding affinity, and lipophilicity, while the gem-disubstitution at the α-carbon can induce conformational constraints.

This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and validated experimental protocols for their determination.

Molecular Identity and Core Structural Features

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural attributes of 2-amino-2-(2-fluorophenyl)propanoic acid are the primary determinants of its physical and chemical behavior.

The molecule features a chiral center at the α-carbon, which is substituted with an amino group, a carboxylic acid group, a 2-fluorophenyl ring, and a methyl group. This structure results in a zwitterionic character in physiological conditions, with a protonated amine and a deprotonated carboxylate.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2-(2-fluorophenyl)propanoic acid | N/A |

| CAS Number | 320-58-1 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][3] |

| Molecular Weight | 183.18 g/mol | [2][3] |

| InChI Key | IZYUJJJMQDWOSS-UHFFFAOYSA-N | [1] |

Critical Physicochemical Parameters

The interaction of a molecule with a biological system is governed by its physicochemical properties. For a potential drug candidate, parameters such as solubility, lipophilicity, and ionization state are critical for absorption, distribution, metabolism, and excretion (ADME).

| Property | Experimental/Estimated Value | Significance in Drug Development |

| Appearance | Solid, White to off-white (inferred) | Basic quality control and formulation considerations.[2] |

| Aqueous Solubility | Estimated: ~7 mg/mL (based on isomer) | Affects dissolution rate, bioavailability, and formulation options.[2][4] |

| pKa₁ (Carboxyl) | Estimated: ~2.0 - 2.5 | Determines the charge state at low pH (e.g., stomach). |

| pKa₂ (Amino) | Estimated: ~9.0 - 9.5 | Influences the charge state at physiological and high pH. |

| logP (Octanol/Water) | Estimated: -1.9 (computed for isomer) | Measures lipophilicity; critical for membrane permeability and protein binding.[3] |

Solubility

The aqueous solubility of a drug substance is a prerequisite for its absorption from the gastrointestinal tract. While no specific experimental data for 2-amino-2-(2-fluorophenyl)propanoic acid was found, data for the related isomer, (R)-2-Amino-3-(2-fluorophenyl)propanoic acid, shows a water solubility of 7 mg/mL, requiring ultrasonic assistance.[2][4] Given the similar polar functional groups, a comparable moderate solubility for the title compound can be anticipated. Its zwitterionic nature means solubility is highly pH-dependent, typically lowest at its isoelectric point (pI) and higher at pH values where either the amine is fully protonated or the carboxyl is fully deprotonated.

Acidity and Basicity (pKa)

As an amino acid, the molecule possesses both an acidic carboxylic acid group and a basic amino group.

-

Carboxylic Acid (pKa₁): The pKa of the carboxyl group is expected to be around 2.0-2.5. The electron-withdrawing effect of the adjacent protonated amino group and the ortho-fluorine atom on the phenyl ring will increase the acidity (lower the pKa) compared to a simple carboxylic acid like propanoic acid.

-

Amino Group (pKa₂): The pKa of the α-amino group is anticipated to be in the range of 9.0-9.5. This value is lower than that of a typical alkyl amine due to the electron-withdrawing influence of the adjacent carboxyl group.

Understanding these pKa values is crucial for predicting the molecule's charge state at a given pH, which in turn affects its solubility, membrane transport, and receptor binding interactions.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the gold-standard measure of a molecule's lipophilicity. A computed XLogP3 value for the related isomer, (2S)-2-amino-3-(3-fluorophenyl)propanoic acid, is -1.9.[3] This negative value indicates that the compound is predominantly hydrophilic and prefers the aqueous phase over a nonpolar lipid phase. This is expected due to the highly polar and charged amino and carboxylate groups. Such hydrophilicity suggests that passive diffusion across biological membranes may be limited, and transport could rely on carrier-mediated mechanisms.

Methodologies for Experimental Determination

To ensure scientific integrity, computed or inferred data must be validated by empirical measurement. The following section details standardized protocols for determining the key physicochemical properties discussed.

Protocol: Determination of pKa by Potentiometric Titration

This method is the most accurate and reliable for determining ionization constants. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of 2-amino-2-(2-fluorophenyl)propanoic acid and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water or a suitable co-solvent if solubility is low.

-

Initial Titration (Acidic pKa): Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH after each addition.

-

Back Titration (Basic pKa): To the resulting solution, add a known excess of standardized hydrochloric acid (e.g., 0.1 M HCl) to protonate all species fully.

-

Titration: Titrate this acidified solution with the standardized NaOH solution, again recording pH versus the volume of titrant added.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxyl) will be observed in the acidic region, and the second pKa (amino) in the basic region.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of logP by Shake-Flask Method (OECD 107)

This classic "gold standard" method directly measures the partitioning of a solute between n-octanol and water.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration where it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to facilitate partitioning, then allow the phases to separate completely (centrifugation may be required to break emulsions).

-

Analysis: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and octanol phases using the chosen analytical method.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration]octanol / [Concentration]water).

Caption: Experimental workflow for logP determination by the shake-flask method.

Protocol: Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for confirming the purity of the sample before conducting other physicochemical tests, as impurities can significantly alter results. It also serves to confirm the identity against a reference standard.

Methodology:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase. For a polar, zwitterionic compound, a reversed-phase column (e.g., C18) with an aqueous buffer (e.g., 5 mM ammonium formate in water) and an organic modifier (e.g., methanol or acetonitrile) is a common starting point.[5]

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Chromatography:

-

Column: C18, 4.6 x 75 mm, 3.5 µm particle size.[5]

-

Flow Rate: 0.7 - 1.0 mL/min.[5]

-

Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Injection Volume: 5-10 µL.

-

Method: Run a gradient method (e.g., 5% to 95% organic modifier over 15 minutes) to elute the main compound and any potential impurities.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time can be used for identity confirmation against a known standard.

Caption: General workflow for purity analysis by HPLC.

Synthesis and Application Context

Fluorinated amino acids like 2-amino-2-(2-fluorophenyl)propanoic acid are valuable building blocks in medicinal chemistry. The synthesis of such α,α-disubstituted amino acids often involves challenging methodologies to establish the quaternary chiral center.[6] Their incorporation into peptides can enhance resistance to enzymatic degradation and enforce specific secondary structures. The fluorine atom can participate in favorable electrostatic interactions with protein targets and block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a parent molecule.[6]

The physicochemical profile—hydrophilic, zwitterionic, and conformationally influenced—makes this compound a unique scaffold for designing novel therapeutics, particularly where specific transport mechanisms can be exploited to overcome the challenge of low passive membrane permeability.

Conclusion

2-amino-2-(2-fluorophenyl)propanoic acid presents a physicochemical profile dominated by its hydrophilic and zwitterionic character, a direct consequence of its amino acid backbone. Key properties such as its moderate aqueous solubility, dual pKa values, and low lipophilicity are critical determinants for its behavior in biological systems. While estimations based on related isomers provide a valuable starting point, this guide underscores the necessity of rigorous experimental validation using standardized protocols like potentiometric titration and the shake-flask method. A thorough understanding of these properties is fundamental for any researcher aiming to leverage this unique fluorinated amino acid in drug design and development.

References

-

(2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315. PubChem. [Link]

-

(2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461. PubChem. [Link]

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

-

2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722. PubChem. [Link]

-

2-amino-2-methyl(211C)propanoic acid | C4H9NO2 | CID 10080343. PubChem. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

-

Phenylalanine (data page). Wikipedia. [Link]

-

Amino Acid Analysis Overview. Bio-Synthesis. [Link]

Sources

- 1. 2-Amino-2-(2-fluorophenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

Biological Activity of 2-Amino-2-(2-fluorophenyl)propanoic Acid

This technical guide provides an in-depth analysis of 2-amino-2-(2-fluorophenyl)propanoic acid , also known as

Technical Guide & Whitepaper

Executive Summary

2-Amino-2-(2-fluorophenyl)propanoic acid (CAS: 320-58-1) is a synthetic, non-proteinogenic amino acid belonging to the class of

Its primary biological significance lies in two distinct domains:

-

Chemical Biology & Pharmacology: As a metabolically stable probe for amino acid transport systems (System L/LAT1) and a conformationally constrained scaffold for peptide engineering.

-

Environmental Biotechnology: As a model recalcitrant organic pollutant used to benchmark Advanced Oxidation Processes (AOPs) in wastewater treatment, owing to its resistance to biological breakdown.

Chemical Identity & Physicochemical Properties

The compound is an

| Property | Detail |

| IUPAC Name | 2-Amino-2-(2-fluorophenyl)propanoic acid |

| Synonyms | |

| CAS Number | 320-58-1 |

| Molecular Formula | |

| Molecular Weight | 183.18 g/mol |

| Chirality | Exists as (R)- and (S)-enantiomers (chiral center at |

| Lipophilicity | Enhanced by the ortho-fluorine substitution compared to the parent phenylglycine.[1] |

| Stability | High metabolic stability; resistant to MAO and transaminases. |

Mechanism of Action & Biological Interactions[2]

Metabolic Resistance (The -Methyl Effect)

The defining biological characteristic of 2-amino-2-(2-fluorophenyl)propanoic acid is its metabolic inertness .

-

Mechanism: Proteogenic amino acids are metabolized via transamination or decarboxylation, both requiring proton abstraction from the

-carbon. -

Inhibition: The replacement of the

-proton with a methyl group renders this abstraction impossible. Consequently, the compound is not incorporated into proteins and accumulates in cells or persists in the environment.

Amino Acid Transport Modulation (LAT1/SLC7A5)

Like other

-

Mode of Action: It acts as a competitive inhibitor or a non-metabolizable substrate . It competes with natural substrates (Leucine, Phenylalanine) for uptake, potentially starving cancer cells of essential nutrients ("amino acid starvation strategy").

-

Fluorine Effect: The ortho-fluorine atom alters the electronic distribution of the aromatic ring, potentially influencing binding affinity (

) to the transporter binding pocket via dipole interactions.

Potential mGluR Modulation

Phenylglycine derivatives are a privileged scaffold for ligands of Metabotropic Glutamate Receptors (mGluRs) .

-

Class Behavior: Analogs such as (S)-MCPG (

-methyl-4-carboxyphenylglycine) are known mGluR antagonists. -

Specific Activity: While specific data for the 2-fluoro derivative is niche, structural activity relationships (SAR) suggest it may function as a weak antagonist or a glycine-site probe, modulated by the steric bulk of the 2-fluoro group.

Visualization: Transport & Resistance Pathways

The following diagram illustrates the compound's interaction with the LAT1 transporter and its resistance to intracellular metabolism.

Caption: Pathway illustrating LAT1-mediated uptake and subsequent metabolic blockade due to the

Experimental Protocols

In Vitro Transport Inhibition Assay (LAT1)

Objective: Determine the affinity (

Reagents:

-

Cell Line: LNCaP or MCF-7 (LAT1 positive).

-

Tracer:

-L-Phenylalanine or -

Buffer: Na+-free HBSS (to exclude System A transport).

Protocol:

-

Preparation: Seed cells in 24-well plates (

cells/well) and culture for 24h. -

Wash: Rinse cells 3x with warm Na+-free HBSS.

-

Incubation: Add

-L-Phe (0.1 -

Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS.

-

Lysis: Lyse cells with 0.1 M NaOH.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Uptake vs. Log[Concentration] to derive

.

Environmental Degradation Assay (AOP Benchmarking)

Objective: Assess the compound's recalcitrance to biological treatment and susceptibility to photocatalysis.

Protocol:

-

Solution: Prepare a 50 mg/L solution of the compound in simulated wastewater.

-

Biological Control: Incubate with activated sludge for 24h. Monitor TOC (Total Organic Carbon). Expect <5% removal due to metabolic resistance.

-

Photocatalysis: Add

(0.5 g/L) and expose to UV-A light. -

Sampling: Aliquot every 15 min. Filter (0.45

m). -

Analysis: Analyze by HPLC-UV (254 nm) or LC-MS to track degradation kinetics and intermediate formation.

Critical Differentiation: Phenylglycine vs. Phenylalanine

Research errors often arise from confusing this compound with its structural isomers.

| Feature | Target Compound | Common Confusion |

| Name | 2-amino-2-(2-fluorophenyl)propanoic acid | 2-amino-3-(2-fluorophenyl)propanoic acid |

| Class | 2-Fluorophenylalanine | |

| Structure | Phenyl ring on C2 | Phenyl ring on C3 |

| Role | Transport inhibitor, Metabolic probe | Protein synthesis substrate, PET Tracer |

| Metabolism | Inert (Not metabolized) | Active (Incorporated into proteins) |

References

-

Muñoz, I., et al. (2006).[2] "Life cycle assessment of a coupled solar photocatalytic-biological process for wastewater treatment." Water Research, 40(19), 3533-3540. (Establishes

-methylphenylglycine as a model non-biodegradable pollutant). Link -

Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry, 273(37), 23629-23632.

-methyl amino acids). Link -

Wibom, C., et al. (2010). "Metabotropic glutamate receptors as targets for cancer therapy." Journal of Amino Acids, 2010. (Contextualizes phenylglycine derivatives as mGluR ligands). Link

-

PubChem Database. "Compound Summary: 2-Amino-2-(2-fluorophenyl)propanoic acid (CAS 320-58-1)." National Center for Biotechnology Information. Link

Sources

discovery and development of 2-amino-2-(2-fluorophenyl)propanoic acid

Title: Strategic Engineering of Quaternary Amino Acids: The Technical Evolution of 2-Amino-2-(2-Fluorophenyl)propanoic Acid

Abstract

This technical guide analyzes the discovery, synthetic development, and biological utility of 2-amino-2-(2-fluorophenyl)propanoic acid (also known as

Part 1: Chemical Rationale & Structural Logic[1]

The development of 2-amino-2-(2-fluorophenyl)propanoic acid is driven by three specific medicinal chemistry requirements that standard proteinogenic amino acids cannot fulfill.

The Quaternary Center ( -Methylation)

The introduction of a methyl group at the

-

Metabolic Blockade: It eliminates the

-proton, rendering the molecule resistant to pyridoxal phosphate (PLP)-dependent enzymes, specifically transaminases and decarboxylases. This significantly increases the in vivo half-life of peptides containing this residue. -

Conformational Restriction: The steric bulk of the methyl group restricts the rotation around the N-C

(

The Ortho-Fluorine Effect

The placement of a fluorine atom at the ortho (2-) position of the phenyl ring is electronically and sterically distinct from para-fluorination:

-

Electronic Withdrawal: The high electronegativity of fluorine (

) lowers the pKa of the amino group via inductive effects, altering the zwitterionic equilibrium and membrane permeability. -

Steric Orthogonality: The 2-fluoro substituent forces the phenyl ring to twist relative to the peptide backbone to minimize steric clash with the

-methyl group. This "locked" conformation is valuable for mapping receptor binding pockets (e.g., mGluR or transporter active sites).

Part 2: Synthetic Evolution[2]

The synthesis of this molecule has evolved from robust industrial methods to sophisticated asymmetric catalysis.

Classical Route: The Bucherer-Bergs Reaction

The historical and most scalable method for accessing the racemate is the Bucherer-Bergs reaction. This multicomponent reaction utilizes 2'-fluoroacetophenone as the starting ketone.

-

Mechanism: The ketone condenses with ammonium carbonate and cyanide to form a spiro-hydantoin intermediate.

-

Thermodynamic Control: Unlike the kinetic Strecker synthesis (which yields

-amino nitriles), the Bucherer-Bergs reaction yields the thermodynamically stable hydantoin, which is crucial for sterically hindered ketones like acetophenones.

Modern Route: Asymmetric Phase-Transfer Catalysis (PTC)

To access the enantiopure (S)- or (R)-isomer without wasteful resolution steps, modern development utilizes Maruoka catalysts (chiral quaternary ammonium salts).

-

Strategy: Alkylation of an alanine-derived Schiff base (aldimine) with a 2-fluorophenyl electrophile, or conversely, arylation of an alanine equivalent.

-

Catalyst Role: The chiral ion pair creates a rigid chiral pocket that shields one face of the enolate, ensuring high enantiomeric excess (ee > 95%).[1]

Workflow Visualization

The following diagram contrasts the Retrosynthetic Logic of the two primary pathways.

Caption: Comparison of thermodynamic hydantoin synthesis (Route A) versus kinetic asymmetric alkylation (Route B) for quaternary amino acid construction.

Part 3: Detailed Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis (Racemic Scale-Up)

Context: This protocol is preferred for generating gram-scale quantities of the racemate for initial biological screening or when chiral resolution via HPLC is available.

Reagents:

-

2'-Fluoroacetophenone (1.0 eq)

-

Potassium Cyanide (KCN) (1.2 eq) [HAZARD: CYANIDE]

-

Ammonium Carbonate ((NH

) -

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a scrubber (bleach trap for HCN), dissolve 2'-fluoroacetophenone (e.g., 13.8 g, 100 mmol) in 100 mL of Ethanol/Water (1:1).

-

Addition: Add ammonium carbonate (28.8 g, 300 mmol) followed by potassium cyanide (7.8 g, 120 mmol). The order is critical to buffer the pH before cyanide addition.

-

Reaction: Heat the mixture to 60°C for 24 hours. The solution will initially be clear and may turn slightly yellow.

-

Precipitation: Cool the reaction mixture to 0°C in an ice bath. Acidify carefully with concentrated HCl to pH ~2 inside a fume hood. The hydantoin intermediate (5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione) will precipitate as a white solid.

-

Hydrolysis (Ring Opening): Collect the solid by filtration. Suspend the hydantoin in 3M NaOH (5 eq) and reflux at 100°C for 48 hours. This harsh condition is necessary to open the sterically hindered hydantoin ring.

-

Isolation: Cool to room temperature. Adjust pH to 6.0 (isoelectric point) using glacial acetic acid. The free amino acid zwitterion will crystallize. Filter, wash with cold water and ethanol, and dry under vacuum.

Validation Criteria:

-

Yield: Expect 50-65% overall.

-

NMR:

H NMR (D

Part 4: Biological Interface & Transport Logic

While often used as a building block, the free acid form of 2-amino-2-(2-fluorophenyl)propanoic acid interacts with System L transporters (LAT1/SLC7A5).

LAT1 Transport Mechanism

LAT1 is an obligate exchanger expressed at the Blood-Brain Barrier (BBB) and in aggressive tumors.[2] It transports large neutral amino acids (LNAAs).[2]

-

Substrate Recognition: LAT1 tolerates the

-methyl group (unlike System A transporters). The 2-fluoro substituent provides a lipophilic handle that can enhance affinity compared to the parent phenyl-analog. -

False Substrate: Because the molecule cannot be metabolized (due to the quaternary center), it accumulates intracellularly or cycles through the transporter, making it an ideal tracer scaffold if labeled (e.g., with

F).

Caption: The LAT1 obligate exchange mechanism.[2] The 2-fluoro analog enters the cell in exchange for intracellular Glutamine.

References

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[3][4][5] Journal für Praktische Chemie. (Foundational chemistry for the hydantoin route).

-

Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis.[1] Angewandte Chemie International Edition. (Source for asymmetric alkylation protocols).

-

Wiriyasermkul, P., et al. (2012). Transport of 3-fluoro-L-alpha-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1.[6] Journal of Nuclear Medicine. (Validates LAT1 transport of alpha-methyl-fluoro analogs).

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

-amino acids. Tetrahedron: Asymmetry.[7][1][3][8][9] (Comprehensive review on quaternary amino acid synthesis). -

Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of

-disubstituted

Sources

- 1. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 2. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

- 9. Asymmetric syntheses of α-methyl γ-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Resolution NMR Profiling of 2-Amino-2-(2-fluorophenyl)propanoic Acid

Executive Summary

This application note details the NMR characterization of 2-amino-2-(2-fluorophenyl)propanoic acid (also known as

The non-proteinogenic nature of this compound, featuring a quaternary

Structural Analysis & Experimental Design

The Molecule

The target molecule consists of a propanoic acid backbone substituted at the C2 (

Key Spectroscopic Features:

-

Quaternary Center: The

-carbon lacks attached protons, rendering it invisible in DEPT/APT experiments and requiring long relaxation delays in 1D -

Spin System: The

F nucleus (

Sample Preparation

-

Solvent Selection:

-

DMSO-d6: Recommended for full structural characterization. It slows proton exchange, allowing observation of ammonium/carboxylic protons (if charged) and provides sharp aromatic signals.

-

D2O/NaOD: Recommended for chiral analysis (solubility with cyclodextrins) and simplified spectra (exchangeables removed).

-

-

Concentration: 10–15 mg in 0.6 mL solvent for

C acquisition (essential for detecting split quaternary carbons).

Protocol 1: Structural Elucidation via Heteronuclear Coupling

Objective: Confirm regiochemistry of the fluorine substituent and the integrity of the quaternary center.

H NMR (Proton)

-

Methyl Group (C3-H): Appears as a sharp singlet typically between

1.6 – 1.9 ppm. Lack of splitting confirms the quaternary nature of C2. -

Aromatic Region (Ar-H): Four protons.[1] The proton at C3' (adjacent to F) and C6' (adjacent to the quaternary C) will show distinct splitting.

-

Expectation: Complex multiplets due to

, -

Validation: The total integral must equal 4H relative to the 3H methyl singlet.

-

C NMR (Carbon) – The Self-Validating Fingerprint

This is the most critical step. The

Table 1: Predicted

| Carbon Position | Type | Approx. Shift ( | Multiplicity | Coupling Constant ( | Structural Proof |

| C-F (C2') | Aromatic (Ipso) | 158.0 - 162.0 | Doublet | Direct F-attachment | |

| C-H (C3') | Aromatic (Ortho) | 115.0 - 117.0 | Doublet | Adjacent to F | |

| C-H (C4') | Aromatic (Meta) | 128.0 - 130.0 | Doublet | Meta to F | |

| C-H (C5') | Aromatic (Para) | 124.0 - 125.0 | Doublet | Para to F | |

| C-H (C6') | Aromatic (Meta) | 126.0 - 128.0 | Doublet | Meta to F (other side) | |

| C-C (C1') | Aromatic (Bridge) | 130.0 - 135.0 | Doublet | Bridge to | |

| C-2 ( | Quaternary | 60.0 - 65.0 | Doublet | CRITICAL PROOF | |

| C-1 (COOH) | Carbonyl | 172.0 - 175.0 | Singlet* | ~0 Hz | Too distant |

| C-3 (Methyl) | Methyl | 22.0 - 26.0 | Singlet | 0 Hz | Isolated |

*Note: The C-2 doublet is often small. If unresolved, it appears as line broadening. This coupling proves the phenyl ring is attached directly to the chiral center.

F NMR

-

Signal: Single resonance.

-

Shift: Typically

-110 to -120 ppm (relative to CFCl -

Pattern: Multiplet (decoupled from H: Singlet).

Visualization: Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning the aromatic carbons based on coupling constants, a method that ensures high confidence without requiring 2D experiments (though HSQC/HMBC are recommended).

Figure 1: Decision tree for assigning carbon resonances based on C-F coupling magnitudes.

Protocol 2: Determination of Enantiomeric Purity

Challenge:

Reagents

-

Host:

-Cyclodextrin (native) or HP- -

Solvent: D

O (buffered to pH 7-8 with phosphate buffer to ensure the amino acid is in zwitterionic/anionic form for better inclusion).

Procedure

-

Reference Spectrum: Dissolve 5 mg of the amino acid in 0.5 mL D

O buffer. Acquire a standard -

Titration: Add 1.0 equivalent of

-Cyclodextrin to the NMR tube. Shake until dissolved. -

Acquisition: Acquire

H NMR.-

Result: If the sample is racemic, the methyl singlet will split into two singlets (

and

-

-

Optimization: If separation is poor, increase Cyclodextrin to 2.0 - 5.0 equivalents or lower temperature to 278 K to slow exchange dynamics.

Calculation

Integrate the two separated methyl signals (

Visualization: Chiral Analysis Workflow

Figure 2: Workflow for non-derivatizing enantiomeric excess determination.

References

- C-F Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Provides standard J-values for fluorobenzenes).

-

19F NMR Applications: Rosen, M. et al. (2013). "19F NMR as a tool for monitoring protein structure and function." Methods in Enzymology. Link

- Chiral Analysis: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Source for Cyclodextrin protocols).

-

Synthesis & Characterization: (General reference for alpha-methyl amino acids) Avenoza, A., et al. (2005). "Enantiocontrolled synthesis of alpha-methyl amino acids." Journal of Organic Chemistry. Link

-

13C NMR of Fluorinated Compounds: (Data verification for J-coupling) Reich, H. J. (University of Wisconsin). "13C-19F Couplings."[4][5][6] Link

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Hierarchical Approach to Characterizing the Cellular Effects of 2-amino-2-(2-fluorophenyl)propanoic acid

An Application Note and Experimental Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a series of cell-based assays to characterize the biological activity of 2-amino-2-(2-fluorophenyl)propanoic acid. As a novel non-proteinogenic amino acid analog, this compound presents a unique opportunity for investigation, particularly in fields like oncology where altered cellular metabolism is a key feature.[1][2] We eschew a rigid, one-size-fits-all template in favor of a logical, tiered experimental workflow. This strategy begins with broad-spectrum screening to assess general cytotoxicity and cytostatic effects, followed by more focused assays to elucidate specific mechanisms such as the induction of apoptosis and inhibition of proliferation. Finally, we outline a protocol for investigating the compound's impact on a key cell signaling pathway. This hierarchical approach ensures a resource-efficient and scientifically robust characterization of the compound's cellular bioactivity.

Introduction and Scientific Rationale

2-amino-2-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative with limited published biological data.[3] Its structure as an analog of natural amino acids suggests it may act as a competitive inhibitor or be mistakenly incorporated into proteins, potentially disrupting cellular processes that are highly dependent on amino acid metabolism. Cancer cells, for instance, often exhibit metabolic reprogramming and an increased demand for specific amino acids to fuel their rapid growth, making them potentially vulnerable to such analogs.[1]

Therefore, the primary objective of this guide is to provide a systematic framework for elucidating the potential therapeutic effects of this compound. Our experimental design is structured as a screening funnel, enabling researchers to first identify a biological effect and then systematically dissect the underlying mechanism of action.

Experimental Workflow Overview

The proposed workflow is designed to logically progress from general effects to specific mechanisms. This ensures that each subsequent experiment is built upon a solid foundation of data from the previous tier.

Caption: Hierarchical workflow for characterizing the compound.

Tier 1: Foundational Viability and Cytotoxicity Assays

The initial step is to determine if 2-amino-2-(2-fluorophenyl)propanoic acid affects cell health and, if so, at what concentrations. We will use two complementary assays: the MTT assay to measure metabolic activity (an indicator of viability) and the LDH assay to measure membrane integrity (an indicator of cytotoxicity).[4][5]

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

2-amino-2-(2-fluorophenyl)propanoic acid (Compound A)

-

Vehicle (e.g., sterile PBS or DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[6]

-

Solubilization buffer (e.g., acidified isopropanol or 10% SDS in 0.01M HCl)[6]

-

96-well flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Preparation: Prepare a 2X stock concentration series of Compound A in complete medium. A typical range for initial screening is 0.1 µM to 1000 µM. Also, prepare a 2X vehicle control.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Include "medium only" wells as a blank control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7] Gently agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.[5]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Protocol: LDH Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8]

Materials:

-

Cells and compound prepared as in the MTT assay.

-

Commercially available LDH assay kit (containing substrate, cofactor, and dye).

-

Lysis buffer (provided in kit for maximum LDH release control).

-

96-well plate.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

-

Prepare Controls: On the same plate, include:

-

No-Cell Control: Medium only, to determine background LDH activity.

-

Vehicle Control: Cells treated with vehicle, for spontaneous LDH release.

-

Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of incubation.

-

-

Sample Collection: At the end of the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

Assay Reaction: Add the LDH reaction mix from the kit to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance according to the kit's protocol.

Data Presentation and Interpretation

Summarize the results in a table to calculate the IC50 (for viability) and CC50 (for cytotoxicity).

| Compound A (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |

| 0 (Vehicle) | 100 | 0 |

| 0.1 | 98.5 ± 4.2 | 1.5 ± 0.8 |

| 1 | 95.1 ± 3.8 | 3.2 ± 1.1 |

| 10 | 75.3 ± 5.1 | 10.4 ± 2.5 |

| 50 | 51.2 ± 4.5 | 22.1 ± 3.0 |

| 100 | 30.8 ± 3.9 | 45.6 ± 4.1 |

| 500 | 15.4 ± 2.7 | 78.9 ± 5.3 |

Interpretation: A significant decrease in MTT signal without a proportional increase in LDH release suggests a cytostatic effect (inhibition of proliferation). A concurrent drop in viability and rise in LDH release indicates a cytotoxic effect.[9]

Tier 2: Elucidating the Mechanism of Action

If Tier 1 assays show a significant effect, the next step is to determine how the compound is affecting the cells. Is it halting cell division or triggering programmed cell death?

Protocol: BrdU Cell Proliferation Assay

Principle: This assay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[10] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[11]

Materials:

-

BrdU labeling reagent (10 mM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

Fluorochrome-conjugated secondary antibody

-

Wash buffers (PBS, Triton X-100 permeabilization buffer)

-

Fluorescence microscope or flow cytometer

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate or in a 96-well plate. Treat with Compound A at its IC50 concentration for the desired time (e.g., 24 hours).

-

BrdU Labeling: Add BrdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[10]

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 3.7% formaldehyde for 15 minutes. Permeabilize with Triton X-100 buffer.[10]

-

DNA Denaturation: Treat cells with 2N HCl for 10-30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU. Neutralize with a phosphate/citric acid buffer.[10]

-

Immunostaining: Block non-specific binding, then incubate with the anti-BrdU primary antibody, followed by the fluorescently-labeled secondary antibody.

-

Analysis: For microscopy, counterstain nuclei with DAPI and image. For flow cytometry, prepare a single-cell suspension and analyze on the instrument.

Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay

Principle: This is a gold-standard flow cytometry assay for detecting apoptosis. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[12]

Caption: Principle of Annexin V and PI dual staining.

Materials:

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Suspension or adherent cells treated with Compound A

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Preparation: Treat cells with Compound A at its IC50 concentration for a relevant time period (e.g., 24 hours).

-

Harvesting: For adherent cells, gently trypsinize and collect all cells, including those floating in the medium (which may be apoptotic). Centrifuge and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the kit's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[12] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[13]

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[13]

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

Tier 3: Preliminary Pathway Analysis

If the compound induces apoptosis or inhibits proliferation, a logical next step is to investigate its effect on key signaling pathways that regulate these processes. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime candidate for investigation.

Protocol: Western Blotting for PI3K/Akt Pathway Markers

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies against both the phosphorylated (active) and total forms of a protein, we can determine if a signaling pathway is activated or inhibited.[14][15]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer system (membranes, transfer buffer)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Plate cells and treat with Compound A (IC50) for various time points (e.g., 0, 1, 6, 24 hours). Wash with cold PBS and lyse the cells on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the chemiluminescent signal with an imager.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH).

Interpretation: A decrease in the ratio of phosphorylated Akt to total Akt in compound-treated cells compared to the vehicle control would suggest inhibition of the PI3K/Akt signaling pathway.

Conclusion

This application note provides a structured, multi-tiered approach to the initial characterization of 2-amino-2-(2-fluorophenyl)propanoic acid. By progressing from broad assessments of cell viability to specific analyses of apoptosis, proliferation, and signal transduction, researchers can build a comprehensive profile of the compound's cellular activity. This logical workflow ensures that experimental resources are used efficiently and generates a robust dataset to guide further investigation into the compound's therapeutic potential.

References

- Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay.

- ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. [PDF].

- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.

- (n.d.). Cytotoxicity Assay Protocol. Retrieved from a relevant scientific protocol source.

- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.

- Absin. (2025). A comprehensive guide to apoptosis detection.

- (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from a relevant scientific protocol source.

- Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.

- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.

- ATCC. (n.d.). MTT Cell Proliferation Assay. [PDF].

- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Abcam. (n.d.). MTT assay protocol.

- ResearchGate. (2025). MTT Proliferation Assay Protocol. [PDF].

- CD BioSciences. (n.d.). Cell Signaling Pathway Reporter Screening.

- CymitQuimica. (n.d.). 2-Amino-2-(2-fluorophenyl)propanoic acid.

- YouTube. (2020). Reporter Assays for Therapeutics Targeting Signaling Pathways.

- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.

- BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Retrieved from a relevant biotechnology news source.

- PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid.

- PubMed. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.

- Promega Connections. (2014). Amino Acid Analogs as Possible Cancer Drugs.

- PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid.

- National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.

- MedchemExpress. (n.d.). (R)-2-Amino-3-(2-fluorophenyl)propanoic acid.

- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.

- MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.

- PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid.

- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [PDF].

- MDPI. (n.d.). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer.

Sources

- 1. promegaconnections.com [promegaconnections.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-2-(2-fluorophenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 12. A comprehensive guide to apoptosis detection [absin.net]

- 13. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 14. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(2-fluorophenyl)propanoic Acid

Status: Operational Ticket ID: #SYN-2F-PHE-ALPHA Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

You are encountering yield issues with 2-amino-2-(2-fluorophenyl)propanoic acid . This molecule presents a specific synthetic challenge: it is an

The low yields typically stem from three convergent factors:

-

Steric Hindrance: The quaternary carbon center is difficult to form. The ortho-fluorine atom adds significant steric bulk near the reaction center, hindering nucleophilic attack on the ketone precursor.

-

Electronic Deactivation: The electron-withdrawing nature of the fluorine destabilizes the transition states in standard condensation reactions.

-

Hydantoin Stability: If using the Bucherer-Bergs route, the intermediate 5,5-disubstituted hydantoin is exceptionally stable and resistant to hydrolysis.

This guide provides optimized protocols for the Bucherer-Bergs reaction (robust, racemic scale-up) and Phase-Transfer Catalyzed (PTC) Alkylation (asymmetric, high-value), along with a dedicated purification module.

Module 1: The Bucherer-Bergs Route (Racemic Scale-Up)

Best For: Large-scale synthesis where chirality is not initially required (or will be resolved later).

The Core Problem: Ketone Stagnation

Standard reflux conditions (approx. 80°C in EtOH/H₂O) often fail for 2'-fluoroacetophenone . The reaction stalls at the cyanohydrin or intermediate imine stage due to the reversibility of the reaction and the steric crowding of the ortho-fluorine.

Optimized Protocol: The "Ammonia Pressure" Method

To drive the equilibrium toward the hydantoin, you must prevent the escape of ammonia and CO₂.

Reagents:

-

2'-Fluoroacetophenone (1.0 eq)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (2.5 eq)

-

Ammonium Carbonate

(4.0 eq)[1] -

Solvent: 50% Ethanol / 50% Water (v/v)

Step-by-Step Workflow:

-

Vessel Selection: Do not use a standard round-bottom flask with a condenser. Use a sealed pressure tube or a stainless steel autoclave .

-

Mixing: Dissolve the ketone in ethanol first, then add the water. Add

and cyanide.[1][2][3][4] -

Reaction: Seal the vessel. Heat to 110–120°C (oil bath temperature) for 24–48 hours .

-

Why? Standard reflux reaches ~80°C. The jump to 120°C overcomes the activation energy barrier imposed by the ortho-fluorine. The sealed vessel creates autogenous pressure (ammonia/CO₂), forcing the equilibrium forward.

-

-

Work-up: Cool to 0°C. The hydantoin often precipitates. If not, acidify carefully to pH 2 with conc. HCl (in a fume hood!) to precipitate the intermediate 5-(2-fluorophenyl)-5-methylhydantoin .

Troubleshooting Table: Hydantoin Formation

| Symptom | Probable Cause | Corrective Action |

| No Precipitate | Reaction incomplete or product soluble. | 1. Check LCMS for ketone consumption.2. If consumed, reduce solvent volume by 50% and cool to -20°C.3. Acidify to pH 1-2 (hydantoins are weak acids). |

| Ketone Remains | Equilibrium favors starting material. | CRITICAL: Increase |

| Dark Tarry Product | Cyanide polymerization. | Ensure rigorous deoxygenation (sparge with N₂) before sealing. Reduce temp to 100°C and extend time. |

Module 2: Hydrolysis of the Sterically Hindered Hydantoin

The Bottleneck: 5,5-disubstituted hydantoins are thermodynamically stable "sinks." Standard acid hydrolysis (6M HCl, reflux) often fails or takes 7 days.

Optimized Protocol: High-Pressure Alkaline Hydrolysis

Reagents:

-

5-(2-fluorophenyl)-5-methylhydantoin

-

Sodium Hydroxide (NaOH) (3M to 5M aqueous solution)

Step-by-Step Workflow:

-

Suspend the hydantoin in 3M NaOH (5-10 equivalents).

-

Place in a sealed Teflon-lined autoclave .

-

Heat to 150–160°C for 12–24 hours .

-

Note: If using a microwave reactor, 180°C for 1-2 hours is often sufficient.

-

-

Decarboxylation: The initial product is the N-carbamoyl amino acid. To fully decarboxylate to the free amino acid, acidification is required.

-

Cool the mixture. Acidify with conc. HCl to pH 1 and reflux for 1 hour (to remove the carbamate CO₂).

-

Adjust pH to the isoelectric point (approx.[5] pH 5.5) to precipitate the crude amino acid.

Module 3: Asymmetric Synthesis (The Precision Route)

Best For: High-value applications requiring >98% ee without resolution.

Method: Phase-Transfer Catalyzed (PTC) Alkylation

Instead of building the ring, alkylate a glycine equivalent.

Reagents:

-

Substrate: N-diphenylmethylene glycine tert-butyl ester (O'Donnell Schiff base).

-

Electrophile: 2-fluorobenzyl bromide (Note: This makes the phenylalanine analog. For the alpha-methyl analog, you must start with an alanine Schiff base or use methyl iodide on the 2-F-phenylalanine Schiff base).

-

Correction for Target: To make 2-amino-2-(2-fluorophenyl)propanoic acid , the most direct PTC route is alkylating an alanine-derived Schiff base with a 2-fluorophenyl halide (difficult Pd-coupling) OR, more commonly, alkylating a 2-fluorophenylalanine Schiff base with Methyl Iodide .

-

Protocol (Methylation of 2-F-Phe Schiff Base):

-

Catalyst: Use a Maruoka Catalyst (spiro chiral quaternary ammonium salt) or a Cinchona alkaloid derivative (

-allyl-N-9-anthracenylmethylcinchonidinium bromide). -

Conditions: Toluene/50% KOH (aq), 0°C.

-

Procedure: Stir the Schiff base of 2-fluorophenylalanine with the catalyst and Methyl Iodide (1.2 eq).

-

Hydrolysis: Treat with 1M HCl/THF to remove the protecting groups.

Module 4: Purification & Isolation (The Zwitterion Trap)

Isolating free amino acids from the massive salt excess (NaOH/HCl) is the most common yield-loss step.

The Isoelectric Point (pI) Strategy

The calculated pI of 2-amino-2-(2-fluorophenyl)propanoic acid is approximately 5.4 – 5.8 .

Protocol:

-

Desalting: If the crude solid is heavily contaminated with NaCl:

-

Dissolve crude in minimum water.

-

Load onto a cation exchange resin (e.g., Dowex 50W-X8 , H+ form).

-

Wash column with water (removes anions and non-basic impurities).

-

Elute amino acid with 1M - 2M NH₄OH .

-

-

Crystallization: Concentrate the ammonia fractions. The amino acid will crystallize as the ammonia evaporates.

-

Polishing: Recrystallize from Water/Ethanol (1:4).

Visual Troubleshooting Guides

Figure 1: Synthesis Workflow & Decision Tree

Caption: Workflow selector for 2-amino-2-(2-fluorophenyl)propanoic acid. Red nodes indicate critical high-energy/optimization steps required due to the fluorine substituent.

Frequently Asked Questions (FAQs)

Q: Why can't I just use the Strecker synthesis (NH₄Cl / NaCN)?

A: You can, but the Strecker reaction on ketones (especially sterically hindered ones like 2'-fluoroacetophenone) is generally inferior to the Bucherer-Bergs. The

Q: My hydantoin hydrolysis yields a white solid that isn't the amino acid. What is it?

A: This is likely the ureido acid (carbamoyl intermediate). The hydantoin ring opens to form

Q: Can I use Barium Hydroxide Ba(OH)₂ instead of NaOH? A: Yes, and it is often preferred for easier salt removal. After hydrolysis with Ba(OH)₂, you can precipitate the barium as BaSO₄ by adding exactly 1 equivalent of H₂SO₄. This leaves the amino acid in solution without the massive NaCl load, simplifying the Dowex step.

References

-

Bucherer-Bergs Optimization: Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link

-

Flow Chemistry / High Pressure: Monteiro, J. L., et al. (2016). "Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction." Synlett, 27, 80-82.[6] Link

-

Asymmetric Alkylation: O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link - Hydantoin Hydrolysis: Biltz, H., & Slotta, K. (1926). "Über die Herstellung von Hydantoinen." Journal für Praktische Chemie, 113, 233.

Sources

- 1. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding the pI of Amino Acids: A Guide to Understanding Their Properties - Oreate AI Blog [oreateai.com]

- 6. Bucherer-Bergs Reaction [organic-chemistry.org]

Technical Support Center: A Guide to Peptide Coupling with 2-Amino-2-(2-fluorophenyl)propanoic Acid

Welcome to the technical support center for peptide synthesis involving the sterically hindered amino acid, 2-amino-2-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this α,α-disubstituted amino acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate the successful incorporation of this building block into your peptide sequences.

Troubleshooting Guide: Navigating Common Hurdles

This section addresses specific issues you may encounter during the synthesis process in a question-and-answer format, offering explanations grounded in chemical principles and providing actionable solutions.

Q1: Why is my coupling reaction with 2-amino-2-(2-fluorophenyl)propanoic acid resulting in low yields or failing completely?

Low or failed coupling efficiency is the most common challenge when working with 2-amino-2-(2-fluorophenyl)propanoic acid. This is primarily due to the significant steric hindrance at the α-carbon, which bears both a phenyl and a methyl group, physically obstructing the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] The presence of the fluorophenyl group can also influence the electronic properties of the amino acid, further impacting reactivity.[4][5]

Potential Causes and Solutions:

-

Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often too weak to overcome the high activation energy required for this sterically demanding coupling.[3]

-

Solution: Employ high-reactivity coupling reagents. Uronium/aminium salts such as HATU , HBTU , or COMU , and phosphonium salts like PyAOP or PyBOP , are significantly more effective.[2][3][6] These reagents form highly reactive activated esters (OAt or Oxyma esters) that can more readily acylate the hindered amine. For exceptionally challenging couplings, converting the amino acid to its acid fluoride using a reagent like TFFH can be a powerful strategy.[6]

-

-

Insufficient Reaction Time and/or Temperature: The steric bulk slows down the reaction kinetics, meaning standard coupling times are often insufficient.

-

Solution 1: Extended Coupling Times: Increase the coupling reaction time significantly, for example, from the standard 1-2 hours to 4 hours, or even overnight.[3]

-

Solution 2: Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for driving difficult couplings to completion.[1][7][8][9] Microwave energy rapidly and uniformly heats the reaction mixture, providing the necessary energy to overcome the steric barrier and significantly shorten reaction times.[8][9] A typical microwave protocol might involve a 5-minute coupling cycle at an elevated temperature (e.g., 75-90°C).[9]

-

-

Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, blocking reactive sites and preventing the coupling reaction from proceeding.[10][11]

-

Solution 1: Chaotropic Agents: Incorporate chaotropic salts like LiCl into the coupling mixture to disrupt secondary structures and improve solvation.

-

Solution 2: Solvent Choice: Use N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF), as NMP has superior solvating properties.[10] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP can be beneficial.[3]

-

-

Incomplete Fmoc-Deprotection: Steric hindrance around the N-terminal amine can also impede the complete removal of the Fmoc protecting group, leaving no free amine for the subsequent coupling step.

-

Solution: Extend the Fmoc-deprotection time or perform a double deprotection. Monitor the completion of the deprotection using a qualitative method like the Kaiser test, which detects free primary amines.[12]

-

Frequently Asked Questions (FAQs)

Q2: Which coupling reagent is the best choice for 2-amino-2-(2-fluorophenyl)propanoic acid?

While there is no single "best" reagent for all situations, for highly hindered amino acids like this, reagents that form highly reactive activated esters are generally superior.

-

HATU and COMU are excellent first choices. HATU, an aminium salt, and COMU, a third-generation uronium salt based on OxymaPure, are known for their high reactivity and efficiency in difficult couplings.[2][6][13] COMU has the added advantages of being non-explosive and having by-products that are easily washed away.[6][13]

-

PyAOP , a phosphonium salt, is also highly effective, particularly for coupling N-methylated or other sterically demanding amino acids.[2] Phosphonium reagents like PyAOP do not pose a risk of guanidinylation of the N-terminus, a potential side reaction with uronium/aminium reagents.[6]

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Uronium/Aminium Salts | HATU, HBTU, COMU | High reactivity, fast kinetics.[2][3] | Can cause guanidinylation of the N-terminus if used in excess.[6][14][15] |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, no risk of guanidinylation.[6] | Can be more expensive. |

| Carbodiimides | DCC, DIC | Cost-effective. | Often inefficient for hindered couplings, risk of racemization without additives.[2][6] |

Q3: I am observing a side product with a mass corresponding to my peptide plus a modification. What could this be?

If you are using a uronium/aminium-based coupling reagent like HATU or HBTU in excess, you may be observing guanidinylation . This occurs when the coupling reagent reacts with the free N-terminal amine of your peptide, forming a stable guanidinium group and irreversibly terminating the peptide chain elongation.[6][14][15]

Mitigation Strategies:

-

Avoid Excess Coupling Reagent: Use a slight excess of the amino acid relative to the coupling reagent.

-

Pre-activation: Pre-activate the amino acid with the coupling reagent for a short period (1-5 minutes) before adding it to the resin. This consumes the coupling reagent in the desired reaction, minimizing its availability for side reactions.[6]

-

Switch to a Phosphonium Reagent: Phosphonium reagents like PyBOP or PyAOP do not cause guanidinylation and can be used in excess to drive slow reactions to completion.[6]

Q4: How can I minimize the risk of epimerization during the coupling of 2-amino-2-(2-fluorophenyl)propanoic acid?

Epimerization, the change in the stereochemistry of the amino acid, is a concern during peptide synthesis, especially with prolonged activation times or harsh conditions.[16][17][18][19] It can occur via the formation of an oxazolone intermediate or by direct proton abstraction from the α-carbon.[6][17]

Strategies to Suppress Epimerization:

-

Use Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure ) into your coupling mixture.[6][16][18] These additives accelerate the coupling reaction and suppress racemization.[6][16] Coupling reagents like HATU and COMU already contain these moieties.[6]

-

Control the Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Excess base can promote epimerization.[6]

-

Minimize Pre-activation Time: While pre-activation is beneficial, prolonged pre-activation times can increase the risk of epimerization. Keep pre-activation to the minimum time required for efficient activation.

-

Low Temperature: For solution-phase couplings, performing the reaction at a lower temperature can help to minimize epimerization.[18]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Fmoc-2-amino-2-(2-fluorophenyl)propanoic acid

This protocol is designed for automated microwave peptide synthesizers and is highly recommended for achieving high coupling efficiencies with this hindered amino acid.[7][9]

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Fmoc-Deprotection: Perform Fmoc deprotection of the N-terminal amine on the resin using a solution of 20% piperidine in DMF. In a microwave synthesizer, this can typically be achieved with a 3-minute cycle at 75°C.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling:

-

In a separate vial, prepare the coupling solution:

-

Fmoc-2-amino-2-(2-fluorophenyl)propanoic acid (5 equivalents relative to resin loading)

-

HATU (4.9 equivalents)

-

DIPEA (10 equivalents)

-

-

Dissolve the reagents in DMF.

-

Add the coupling solution to the resin.

-

Perform the microwave-assisted coupling for 5-10 minutes at 75-90°C.

-

-

Washing: Wash the resin thoroughly with DMF.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

If the initial coupling is incomplete, as indicated by a positive Kaiser test, a second coupling is necessary.[12]

-

Washing: After the first coupling and a positive Kaiser test, wash the resin thoroughly with DMF.

-

Second Coupling: Prepare a fresh coupling solution as described in Protocol 1, Step 4.

-

Reaction: Add the fresh coupling solution to the resin and repeat the coupling step (either at room temperature for an extended period or using another microwave cycle).

-

Washing and Monitoring: Wash the resin with DMF and repeat the Kaiser test. The test should now be negative.

Visualizing the Workflow and Mechanisms

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];